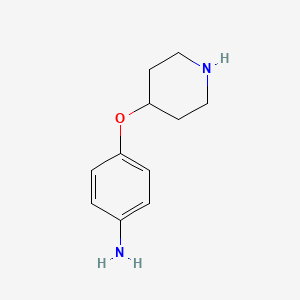

4-(Piperidin-4-yloxy)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-4-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTGUMRVMZAHCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90609541 | |

| Record name | 4-[(Piperidin-4-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023277-58-8 | |

| Record name | 4-[(Piperidin-4-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Medicinal Chemistry and Pharmacological Investigations of 4 Piperidin 4 Yloxy Aniline Derivatives

Exploration of Biological Activities

Antineoplastic and Anticancer Potentials

Derivatives of 4-(piperidin-4-yloxy)aniline have emerged as a promising class of compounds in the field of oncology. Their mechanism of action is often multifaceted, involving the inhibition of key cellular processes that are fundamental to cancer cell growth and survival.

A critical aspect of anticancer drug discovery is the ability of a compound to halt the uncontrolled proliferation of cancer cells and to induce programmed cell death, or apoptosis. Studies on various derivatives have demonstrated their capacity to achieve these effects. For instance, certain (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone (B1245722) derivatives have been synthesized and evaluated for their antiproliferative activity. biointerfaceresearch.com Among these, compounds with specific substitutions on the phenyl ring were found to inhibit the growth of human leukemia cells (K562 and Reh) at low concentrations. biointerfaceresearch.com Further investigations, including LDH assays and DNA fragmentation analysis, have suggested that these compounds exert their effects by inducing apoptosis. biointerfaceresearch.com

Salicylamide derivatives incorporating the O-alkylamino-tethered piperidine (B6355638) structure have also been investigated for their antiproliferative effects. For example, an amino derivative with a D-phenylalanine linker demonstrated antiproliferative activity against MDA-MB-231 and MCF-7 breast cancer cell lines, with IC₅₀ values of 5.02 μM and 4.89 μM, respectively. jst.go.jp This indicates that the stereochemistry of the linker may not be critical for activity in this particular series. jst.go.jp

Kinases are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer, making them attractive targets for therapeutic intervention. Derivatives of this compound have been shown to be effective inhibitors of several key kinases.

Phosphoinositide 3-kinase delta (PI3Kδ) , an enzyme vital for B-cell signal transduction, is a target for various B-cell malignancies. Quinazoline (B50416) derivatives incorporating a piperidinyloxy moiety have demonstrated potent inhibitory effects on PI3Kδ, with IC₅₀ values reported to be in the nanomolar range, comparable to the established inhibitor idelalisib. Specifically, a 4-anilinquinazoline derivative showed a PI3Kδ IC₅₀ of 9.3 nM. acs.org

c-Met (mesenchymal-epithelial transition factor) is a receptor tyrosine kinase whose deregulation is implicated in numerous human cancers. A series of 6,7-disubstituted-4-phenoxyquinoline derivatives, which share structural similarities with this compound derivatives, were evaluated for their c-Met kinase inhibitory activity. Several of these compounds exhibited potent enzymatic inhibition, with the most promising compound showing an IC₅₀ value of 0.6 nM, which was more active than the reference compound Foretinib (IC₅₀ = 1.8 nM). nih.gov Another study on 2-substituted aniline (B41778) pyrimidine (B1678525) derivatives identified compounds with potent dual Mer/c-Met inhibition, with IC₅₀ values for c-Met in the range of 25.0 to 45.0 nM. preprints.orgpreprints.org

Anaplastic Lymphoma Kinase (ALK) is another important therapeutic target, particularly in non-small cell lung cancer (NSCLC). A series of 1,3,5-triazine (B166579) derivatives were developed as potent and selective ALK inhibitors. preprints.org One of the lead compounds from this series, ASP3026, which incorporates a substituted aniline moiety, inhibited EML4-ALK with an IC₅₀ value of 17 nM. jst.go.jp

The cell cycle is a series of events that leads to cell division and replication. Disrupting the cell cycle is a key strategy in cancer therapy. Certain quinazolin-4(3H)-one derivatives have been shown to influence the cell cycle. nih.gov For example, treatment of cancer cells with specific concentrations of these derivatives can lead to cell cycle arrest at different phases. nih.gov Similarly, 2,4-dianilinopyrimidine derivatives have been investigated for their effect on cell cycle distribution using techniques like flow cytometry with propidium (B1200493) iodide staining. mdpi.com These studies help to elucidate the mechanism by which these compounds inhibit cancer cell proliferation.

Antimicrobial Efficacy

In addition to their anticancer properties, derivatives containing the piperidine motif have been explored for their potential to combat microbial infections. The rise of antimicrobial resistance necessitates the development of new classes of antibacterial agents.

A variety of piperidine derivatives have been synthesized and screened for their in vitro antibacterial activity against a range of pathogenic bacteria. For example, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. biomedpharmajournal.org The minimum inhibitory concentration (MIC) values for some of these compounds were found to be comparable to the standard drug ampicillin. biomedpharmajournal.org

Another study investigating novel piperidine derivatives reported their inhibitory activity against E. coli and S. aureus. biointerfaceresearch.com The zones of inhibition were measured to quantify the antibacterial effect. Furthermore, research on s-triazine-benzenesulfonamide hybrids incorporating a piperidine moiety has also demonstrated antibacterial activity. researchgate.net

Antifungal Activities

Derivatives of the piperidine scaffold, a core component of this compound, have been investigated for their effectiveness against various fungal pathogens. In one study, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives were synthesized and screened for antifungal activity. biomedpharmajournal.org The thiosemicarbazone derivatives, in particular, demonstrated significant antifungal activity when compared to the standard drug terbinafine. biomedpharmajournal.org All the synthesized compounds were tested against M. gypseum, M. canis, T. mentagrophytes, T. rubrum, and C. albicans. biomedpharmajournal.org The study highlighted that the addition of a thiosemicarbazone moiety to the piperidin-4-one ring enhanced the antifungal activity. biomedpharmajournal.org

Another area of research has focused on developing antifungal agents that target ergosterol (B1671047) biosynthesis. mdpi.com A series of 4-aminopiperidines were synthesized and evaluated for their ability to inhibit this crucial pathway in fungi. mdpi.com

In a different study, novel piperidine-4-carbohydrazide (B1297472) derivatives incorporating a quinazolinyl moiety were synthesized and showed promising fungicidal activities against several agriculturally important fungi. nih.gov Specifically, compounds designated as A13 and A41 were highly effective against Rhizoctonia solani and Verticillium dahliae. nih.gov Compound A13 also demonstrated significant in vivo efficacy in protecting rice plants from R. solani. nih.gov

Furthermore, research into 1,2,4-triazole (B32235) derivatives, a well-known class of antifungals, has shown that incorporating various substituents can lead to potent activity against a broad spectrum of fungi. nih.gov For instance, certain derivatives displayed excellent activity against Candida albicans and Cryptococcus neoformans. nih.gov

Table 1: Antifungal Activity of Selected Piperidine Derivatives

| Compound/Class | Fungal Strains | Activity Highlights | Reference |

|---|---|---|---|

| Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones | M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicans | Significant activity compared to terbinafine. | biomedpharmajournal.org |

| 4-Aminopiperidines | Ergosterol biosynthesis pathway | Targeted inhibition of a key fungal process. | mdpi.com |

| Piperidine-4-carbohydrazide derivatives (A13, A41) | Rhizoctonia solani, Verticillium dahliae | Potent in vitro and in vivo activity. | nih.gov |

Antiviral Properties

The this compound scaffold and its related piperidine-containing structures have been a focal point in the search for novel antiviral agents. mdpi.com Research has explored their potential against a range of viruses, including human coronaviruses and influenza. kuleuven.bemdpi.com

In the context of coronaviruses, a series of 2-phenylquinoline (B181262) derivatives with a piperidine moiety at the C-4 position were synthesized and evaluated for their activity against SARS-CoV-2. kuleuven.be Among these, compounds with a piperidine side chain were identified as promising for antiviral activity. kuleuven.be Further testing against other human coronaviruses, HCoV-229E and HCoV-OC43, revealed that many of these analogues were active, with EC50 values in the low micromolar range. kuleuven.be

Derivatives of piperidine have also been investigated as inhibitors of the flavivirus NS2B-NS3 protease, a key enzyme for viral replication. One study identified 5,6-Di(4-bromophenyl)-2-(piperidin-4-ylmethoxy)pyrazine as an inhibitor of the Zika virus protease. nih.gov Structure-activity relationship (SAR) studies showed that the piperidin-4-ylmethoxy group was favorable for inhibitory activity. nih.gov

Furthermore, N-benzyl 4,4-disubstituted piperidines have been identified as a potent class of inhibitors against the influenza H1N1 virus. mdpi.com

Table 2: Antiviral Activity of Selected Piperidine Derivatives

| Compound Class | Virus Target | Key Findings | Reference |

|---|---|---|---|

| 2-Phenylquinoline derivatives with piperidine moiety | SARS-CoV-2, HCoV-229E, HCoV-OC43 | Piperidine side chain promising for antiviral activity; active in low micromolar range against HCoV-229E and HCoV-OC43. | kuleuven.be |

| Pyrazine derivatives with piperidin-4-yl-methoxy group | Zika virus (ZVpro) | Piperidin-4-ylmethoxy group favorable for ZVpro inhibition. | nih.gov |

Enzyme Modulation and Inhibition

Dihydrofolate Reductase Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway and a well-established target for antimicrobial and anticancer therapies. nih.gov The this compound scaffold has been incorporated into molecules designed to inhibit DHFR.

In one study, a library of analogues based on the DHFR inhibitor trimetrexate (B1681579) was screened, leading to the identification of new compounds that selectively inhibited Streptococcus mutans DHFR. nih.gov The most potent of these inhibitors displayed a 50% inhibitory concentration (IC50) of 8.7 ± 1.9 nM for the S. mutans DHFR enzyme. nih.gov

Another research effort focused on designing DHFR inhibitors with improved properties, such as being less susceptible to P-glycoprotein-mediated multidrug resistance. nih.gov A series of 7,8-dialkylpyrrolo[3,2-f]quinazolines were developed and showed potent inhibition of fungal and human DHFR, with Ki values as low as 7.1 and 0.1 pM, respectively. nih.gov These compounds also demonstrated significant in vivo activity against Pneumocystis carinii and C. albicans. nih.gov

Furthermore, a series of N4-substituted sulfonamides and their acetamide (B32628) derivatives were designed and evaluated as DHFR inhibitors. researchgate.net These compounds incorporated a piperidin-1-ylsulfonyl)aniline or morpholin-4-ylsulfonyl)aniline moiety. researchgate.net

Table 3: DHFR Inhibitory Activity of Selected Compounds

| Compound Class | Target Organism/Enzyme | Inhibitory Potency | Reference |

|---|---|---|---|

| Trimetrexate analogues | Streptococcus mutans DHFR | IC50 = 8.7 ± 1.9 nM (most potent) | nih.gov |

| 7,8-dialkylpyrrolo[3,2-f]quinazolines | Fungal and Human DHFR | Ki values as low as 7.1 pM (fungal) and 0.1 pM (human) | nih.gov |

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.gov The piperidine moiety is a common feature in many AChE inhibitors, including the well-known drug Donepezil. mdpi.com

Several studies have explored the potential of this compound derivatives and related piperidine-containing compounds as AChE inhibitors. nih.govnih.gov In one such study, two series of N-benzylpiperidines and thiazolopyrimidines were synthesized and evaluated. nih.govnih.gov Several of these compounds exhibited higher AChE inhibitory activity than the standard drug galantamine, with IC50 values in the sub-micromolar range. nih.govnih.gov Molecular docking studies revealed that these compounds bind to the active site of the AChE enzyme. nih.gov

Another investigation focused on 4-oxypiperidine ethers as multi-target ligands, aiming for both histamine (B1213489) H3 receptor antagonism and cholinesterase inhibition. nih.gov One compound, ADS031, demonstrated micromolar inhibitory activity against both AChE and butyrylcholinesterase (BuChE), with IC50 values of 1.537 µM and 1.353 µM, respectively. nih.gov

Table 4: Acetylcholinesterase Inhibitory Activity of Piperidine Derivatives

| Compound Series | AChE IC50 Values | Key Findings | Reference |

|---|---|---|---|

| N-benzylpiperidines and thiazolopyrimidines | 0.73 µM, 0.83 µM, 0.98 µM | More potent than galantamine. | nih.govnih.gov |

Monoamine Oxidase (MAO) Isoform Selectivity

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters, and their selective inhibition is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease. nih.govresearchgate.net

Research has been conducted on piperidine derivatives to assess their potential as selective MAO inhibitors. One study identified a stilbene-like compound with a piperidine motif as a potent and selective inhibitor of human MAO-B. acs.org Interestingly, the stereochemistry of the double bond in these derivatives was found to be a determinant of selectivity between MAO-A and MAO-B. acs.org

In another study, piperine (B192125) derivatives were investigated for their MAO inhibitory potential. nih.gov While some derivatives showed modest inhibitory activity against hMAO-B, the study highlighted the potential for designing selective inhibitors based on this scaffold. nih.gov

Furthermore, a series of pyridazinobenzylpiperidine derivatives were synthesized and evaluated for their ability to inhibit MAO isoforms. researchgate.net

Table 5: MAO Inhibitory Profile of Piperidine Derivatives

| Compound Class | MAO Isoform Selectivity | Key Findings | Reference |

|---|---|---|---|

| 1-Propargyl-4-((E)-styryl)-piperidines | Selective for hMAO-B | Potent and irreversible inhibition. | acs.org |

| Piperine derivatives | Modest hMAO-B inhibition | Potential for designing selective inhibitors. | nih.gov |

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are involved in DNA repair and are important targets in cancer therapy, especially for tumors with BRCA1/2 mutations. nih.govportico.org

Several potent PARP inhibitors incorporating a piperidine ring have been developed. Niraparib, an approved anticancer agent, is a potent inhibitor of PARP-1 and PARP-2 that contains a piperidine moiety. portico.org It has shown antiproliferative activity in cancer cell lines with BRCA mutations. portico.org

In another study, two series of cyclic amine-containing benzimidazole (B57391) carboxamide derivatives were designed as PARP inhibitors. nih.gov One of the most effective compounds, 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide (17d), was a potent inhibitor of both PARP-1 and PARP-2, with IC50 values of 4.30 nM and 1.58 nM, respectively. nih.gov This compound also exhibited selective anticancer activity and favorable metabolic stability. nih.gov

Furthermore, a study aimed at developing dual-target inhibitors for PARP and bromodomain-containing protein 4 (BRD4) synthesized a series of quinazolin-4(3H)-one derivatives. nih.gov One of these compounds, 19d, showed micromolar potency against both PARP1 and BRD4 and demonstrated antitumor activity in breast cancer models. nih.gov

Table 6: PARP Inhibitory Activity of Piperidine-Containing Compounds

| Compound | PARP Isoform(s) | Inhibitory Potency (IC50) | Reference |

|---|---|---|---|

| Niraparib | PARP-1, PARP-2 | Low nanomolar range | portico.org |

| Compound 17d | PARP-1, PARP-2 | 4.30 nM (PARP-1), 1.58 nM (PARP-2) | nih.gov |

Receptor Ligand and Modulatory Properties

Derivatives of the this compound core have demonstrated a broad spectrum of pharmacological activities by interacting with various receptors. These interactions are fundamental to their potential therapeutic effects in a range of disorders.

The antagonism of the dopamine (B1211576) D2 receptor is a primary mechanism for many antipsychotic drugs. google.com However, this action is also linked to undesirable extrapyramidal side effects. google.com The 4-(p-fluorobenzoyl)piperidine fragment, a related structure, is a crucial component for the binding of ligands to dopaminergic receptors, including the D1, D2, and D4 subtypes. mdpi.com For instance, compound 35 , which incorporates a 4-(p-fluorobenzoyl)piperidine moiety, has shown significant affinity for D1, D2, and D4 receptors. mdpi.com The development of compounds with mixed affinity for both serotonin (B10506) and dopamine receptors is a key strategy in creating atypical antipsychotics with improved side-effect profiles. google.commdpi.com

The serotonin (5-HT) receptor system is a major target for therapeutic intervention in neuropsychiatric disorders. The 4-(p-fluorobenzoyl)piperidine moiety is considered a critical pharmacophore for anchoring ligands to the 5-HT2A receptor. mdpi.com Many compounds built around a piperidine core show a high affinity for various serotonin receptor subtypes. google.com For example, derivatives 31 and 33 , which feature a 4-(p-fluorobenzoyl)piperidine structure, are potent and selective 5-HT2A ligands with IC50 values of 1.1 nM and 2.4 nM, respectively. mdpi.com Furthermore, compounds 63 and 64 have demonstrated high affinity for both 5-HT7 and 5-HT2A receptors, acting as antagonists at these sites. mdpi.com The modulation of multiple serotonin receptors is a pharmacological strategy employed in the design of modern antipsychotics to enhance efficacy and reduce side effects associated with dopamine receptor blockade. google.com

The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters like acetylcholine, dopamine, and serotonin. google.comepo.org Antagonists and inverse agonists of the H3R are being investigated for their potential in treating cognitive and sleep disorders. google.commdpi.com

Several series of 4-oxypiperidine derivatives have been synthesized and evaluated for their H3R antagonist activity. mdpi.comnih.gov Structure-activity relationship (SAR) studies have revealed that modifications to the piperidine ring and the nature of the substituent on the aniline nitrogen significantly influence potency. For example, in one series, the introduction of a methylene (B1212753) group between the 4-oxypiperidine and the aromatic ring led to a substantial increase in activity. nih.gov Compound ADS031 , with a benzyl (B1604629) moiety on the piperidine ring, showed a high affinity for the human H3R with a Ki value of 12.5 nM. nih.gov Another series of non-imidazole H3R antagonists based on the 4-hydroxypiperidine (B117109) scaffold also showed moderate to weak antagonist activity. mdpi.com

| Compound | Structure | H3R Affinity (pA2) | Reference |

| 1b | 4-hydroxypiperidine derivative | 7.26 | mdpi.com |

| 2b | 3-(methylamino)propyloxy analogue | 6.32 | mdpi.com |

| 1e | 4-hydroxypiperidine derivative | 6.67 | mdpi.com |

| 2e | 3-(methylamino)propyloxy analogue | 6.72 | mdpi.com |

| ADS024 | Benzofuranyl substituent on piperidine | 7.57 | nih.gov |

| ADS031 | Benzyl substituent on piperidine | Ki = 12.5 nM | nih.gov |

A series of dual piperidine-based ligands targeting both H3R and sigma-1 receptors has been developed. nih.govacs.org In these series, the piperidine moiety was identified as a crucial structural feature for dual activity. acs.org Aniline derivative 7 from one such series exhibited high affinity for both the sigma-1 receptor (Ki = 4.8 nM) and the H3R (Ki = 5.2 nM), along with a high selectivity over the sigma-2 receptor. nih.govacs.org The 4-pyridylpiperidine derivatives 12-14 were found to be more potent at sigma-1 receptors compared to their unsubstituted piperidine counterparts. nih.govacs.org

| Compound | Sigma-1 Receptor Affinity (Ki) | H3R Affinity (Ki) | Sigma-2/Sigma-1 Selectivity Ratio | Reference |

| 3 | - | - | 13.2 | nih.gov |

| 7 | 4.8 nM | 5.2 nM | 24.2 | nih.govacs.org |

| 12 | 4.5 nM | 7.7 nM | - | nih.govacs.org |

| 13 | 5.6 nM | 24.2 nM | - | nih.govacs.org |

| 14 | 3.3 nM | 69 nM | - | nih.govacs.org |

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and releasing pro-inflammatory cytokines like IL-1β. frontiersin.orgssaa.rumdpi.commdpi.com Dysregulation of the NLRP3 inflammasome is linked to a variety of inflammatory diseases. frontiersin.orgssaa.ru

Recently, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, which is structurally related to this compound, has been identified as a novel inhibitor of the NLRP3 inflammasome. mdpi.com A series of derivatives based on this scaffold were synthesized and screened for their ability to inhibit NLRP3-dependent pyroptosis and IL-1β release. mdpi.com Compounds 9 , 13 , and 18 from this series emerged as promising NLRP3 inhibitors, demonstrating concentration-dependent inhibition of IL-1β release in human macrophages. mdpi.com Computational modeling suggests these compounds may bind to and stabilize an inactive state of the NLRP3 protein. mdpi.com

Anticoagulant Activity

Derivatives based on piperidine structures have been investigated for their potential as anticoagulants, primarily through the inhibition of key coagulation factors like thrombin (factor IIa) and factor Xa. nih.gov

In one study, a series of nonpeptide direct thrombin inhibitors were developed based on a 1-(pyridin-4-yl)piperidine-4-carboxamide structure. nih.gov Through optimization of different parts of the molecule, compound 13b was identified. This compound exhibited potent thrombin inhibition with a Ki of 6 nM and weak activity against factor Xa (Ki = 5.64 µM), indicating high selectivity. nih.gov Compound 13b demonstrated in vitro anticoagulant activity and showed significant ex vivo anticoagulant effects in mice after oral administration. nih.gov

Anti-HIV Chemotherapy Research

Derivatives of this compound have been a focal point in the development of novel anti-HIV agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds have demonstrated potent activity against both wild-type and drug-resistant strains of HIV-1.

A notable series of N-arylmethyl substituted piperidine-linked aniline derivatives has been synthesized and evaluated for their anti-HIV activity in MT-4 cells. Many of these compounds exhibited moderate to potent activities against wild-type (wt) HIV-1, with EC₅₀ values ranging from 0.022 to 2.1 μM. nih.gov One of the most potent and selective inhibitors identified from this series, compound 5a6 , displayed an EC₅₀ of 0.022 µM, proving to be more potent than the established anti-HIV drugs didanosine (B1670492) (DDI) and delavirdine (B1662856) (DLV) in cell-based assays against wild-type HIV-1. nih.gov

Furthermore, research into piperidin-4-yl-aminopyrimidine derivatives has yielded compounds with significant anti-HIV-1 activity. By fusing pharmacophore templates of existing NNRTIs, researchers have designed novel series of compounds that show markedly improved activity against wild-type HIV-1, with EC₅₀ values in the single-digit nanomolar range. libis.be Selected compounds from these series also demonstrated lower IC₅₀ values against reverse transcriptase than nevirapine. libis.be

Another area of investigation involves N-phenyl piperidine analogs, which have led to the identification of 3-carboxamides as a particularly active series. nih.gov Certain analogs from this series are highly potent against wild-type HIV-1 and a broad spectrum of NNRTI-resistant mutant viruses. nih.gov The exploration of N-benzyl derivatives has also resulted in piperidine-linked aminopyrimidines with broad activity against both wild-type and drug-resistant viral strains, including the challenging K103N/Y181C and Y188L mutants. nih.gov

In a different approach, researchers have designed and synthesized a series of 3,5-bis(furan-2-ylmethylidene)-piperidin-4-substituted imines, targeting both HIV and tuberculosis (TB) coinfection. One compound from this series, R7 , was found to be moderately active against HIV with an IC₅₀ of 2.1 µM in multicycle infection assays.

The following table summarizes the anti-HIV activity of selected this compound derivatives.

| Compound ID | Derivative Class | Target | Activity (EC₅₀/IC₅₀) | Notes |

| 5a6 | N-arylmethyl substituted piperidine-linked aniline | Wild-type HIV-1 | EC₅₀ = 0.022 µM | More potent than DDI and DLV in cell-based assays. nih.gov |

| 7a1 | N-arylmethyl substituted piperidine-linked aniline | HIV-1 double RT mutant (K103N/Y181C) | EC₅₀ = 4.8 µM | Retained moderate inhibitory activity against a resistant strain. nih.gov |

| If | Diarylpyridine | Wild-type HIV-1 | EC₅₀ = 35 nM | Showed high potency against wild-type HIV-1. researchgate.net |

| Ia | Diarylpyridine | Wild-type HIV-1 | EC₅₀ = 43 nM | Comparable potency to delavirdine. researchgate.net |

| IIa | Diarylpyridine | Wild-type HIV-1 | EC₅₀ = 41 nM | Comparable potency to delavirdine. researchgate.net |

| R7 | 3,5-bis(furan-2-ylmethylidene)-piperidin-4-substituted imine | HIV | IC₅₀ = 2.1 µM | Moderately active in multicycle infection assays. |

Structure-Activity Relationship (SAR) Studies

The biological potency of this compound derivatives is intricately linked to their structural features. Extensive SAR studies have been conducted to understand how modifications to the core scaffold influence anti-HIV activity.

Impact of Substituents on Biological Potency

The nature and position of substituents on the aryl rings and the piperidine nitrogen are critical determinants of antiviral potency. For instance, in a series of N-arylmethyl substituted piperidine-linked anilines, the presence of specific substituents on the N-arylmethyl group significantly modulated anti-HIV-1 activity. nih.gov

In studies of pyrazinone derivatives, the introduction of a methyl group at the 4-position of the aniline ring resulted in a decrease in activity. A similar reduction in activity was observed with a fluorine atom or a CF₃ group at the same position. Conversely, a 4-chloro substituent led to increased activity, and a cyano group dramatically enhanced potency, particularly against mutant strains.

The following table illustrates the impact of different substituents on the anti-HIV activity of a pyrazinone series.

| Compound | Substituent (R) | Activity against LAI HIV-1 (IC₅₀, µmol) |

| 21 | H | 0.251 |

| 23 | 4-CH₃ | Decreased activity |

| 22 | 4-F | Decreased activity |

| 26 | 4-CF₃ | Decreased activity |

| 24 | 4-Cl | 5.012 (weak activity against mutants) |

| 29 | 4-CN | <0.001 (clear activity against mutants) |

Positional Isomerism and Pharmacological Profiles

The spatial arrangement of substituents, or positional isomerism, can profoundly affect the pharmacological profile of a compound. While direct studies on the positional isomerism of the this compound core in the context of anti-HIV activity are not extensively detailed in the provided search results, the principles of medicinal chemistry suggest its importance. For instance, studies on other classes of compounds, such as N-arylpiperazines, have shown that the position of an alkoxy side chain influences electronic and steric properties, which in turn affects their in vitro activity against various pathogens. mdpi.com It is reasonable to extrapolate that altering the substitution pattern on the aniline or the phenyl ring of N-phenylpiperidine derivatives could significantly impact their interaction with the HIV-1 reverse transcriptase binding pocket, thereby altering their potency and resistance profile.

Stereochemical Influences on Activity

Stereochemistry plays a crucial role in the biological activity of chiral molecules. The three-dimensional arrangement of atoms can dictate how a molecule interacts with its biological target. A compelling example of this is seen in 1-propargyl-4-styrylpiperidine-like analogues, where the cis and trans isomers exhibit distinct selectivity for monoamine oxidase (MAO) isoforms. acs.org This demonstrates that geometric isomerism can be a key factor in achieving selective inhibition. acs.org Although direct evidence for stereochemical influences on the anti-HIV activity of this compound derivatives is not explicitly provided in the search results, the presence of stereocenters in many of these molecules suggests that their stereoisomers could exhibit different pharmacological properties. The synthesis and evaluation of individual enantiomers or diastereomers would be a critical step in optimizing the therapeutic potential of these compounds.

Mechanisms of Action Elucidation

Understanding the mechanism by which a compound exerts its therapeutic effect is fundamental to drug development. For the this compound derivatives discussed, the primary mechanism of anti-HIV action has been identified as the inhibition of a key viral enzyme.

Target Identification and Validation

The principal molecular target for the anti-HIV activity of this compound derivatives has been consistently identified as the HIV-1 reverse transcriptase (RT) . nih.govlibis.benih.govnih.gov These compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs) . nih.govlibis.benih.gov

NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the RT enzyme, located approximately 10 Å from the polymerase active site. google.com This binding induces a conformational change in the enzyme, which ultimately inhibits its function and disrupts the viral replication cycle. google.com The improved potency observed in in vitro models of HIV RNA replication for piperidin-4-yl-aminopyrimidine derivatives helps to validate that this class of allosteric pyrimidine derivatives indeed inhibits reverse transcriptase. libis.be

Molecular modeling and crystallographic studies have further validated RT as the target. For example, the preliminary structure-activity relationship of N-arylmethyl substituted piperidine-linked anilines was rationalized through molecular simulation. nih.gov Similarly, crystallographic evidence for the binding motif of N-phenyl piperidine analogs within the RT binding pocket has been reported. nih.gov These studies provide a structural basis for the observed inhibitory activity and guide the rational design of more potent inhibitors.

Molecular and Cellular Pathway Analysis

Derivatives of this compound have been identified as modulators of a diverse range of molecular and cellular pathways, underscoring the versatility of this chemical scaffold in medicinal chemistry. Research has demonstrated that these compounds can interact with key proteins involved in signal transduction, inflammation, and neurotransmission.

One significant area of investigation involves the serotonin receptor pathways. Certain aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which incorporates a related piperidine motif, have been designed as "biased agonists" of the serotonin 5-HT₁ₐ receptor. These compounds have been shown to preferentially stimulate the phosphorylation of Extracellular Regulated Kinases 1/2 (ERK1/2), a critical downstream signaling pathway associated with neuroplasticity and antidepressant effects, while having less impact on other pathways like cAMP inhibition or β-arrestin recruitment. acs.org

In the realm of immunology and inflammation, derivatives built upon a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold have been developed as inhibitors of the NLRP3 inflammasome. mdpi.com The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating pro-inflammatory cytokines like interleukin-1β (IL-1β). These compounds have been shown to inhibit NLRP3-dependent pyroptosis, a form of inflammatory cell death, and subsequent IL-1β release in cellular models. mdpi.com

Furthermore, piperidine-based structures are central to the development of dual-acting ligands targeting both the histamine H₃ receptor (H₃R) and sigma-1 (σ₁) receptors. nih.govacs.org The H₃R is a G protein-coupled receptor that acts as a presynaptic auto- and heteroreceptor, modulating the release of various neurotransmitters. The σ₁ receptor is a unique intracellular chaperone protein involved in regulating ion channels and cellular signaling. Simultaneous modulation of these two targets is being explored as a therapeutic strategy for complex neurological disorders, including pain. nih.govacs.org The piperidine moiety is considered a critical structural feature for achieving this dual activity. acs.org Other related derivatives have shown activity as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors, which are key targets in certain types of cancer. mdpi.com

Enzyme-Ligand Interaction Dynamics

The interaction between this compound derivatives and their protein targets is a dynamic process governed by specific structural features that facilitate binding and modulate enzyme activity. Molecular modeling, docking studies, and direct enzymatic assays have provided insights into these complex interactions.

For NLRP3 inflammasome inhibitors, computational simulations have been employed to construct models of the NLRP3 inactive state and identify potential binding sites. mdpi.com These studies suggest a mechanism of protein-ligand binding that explains the observed inhibitory activity. The derivatives were further assessed for their ability to directly inhibit the ATP hydrolysis activity of the NLRP3 enzyme, a critical step for its activation. This indicates a direct interaction with the enzyme's functional machinery. mdpi.com

In the context of antiretroviral research, a series of piperidin-4-yl-aminopyrimidine derivatives were designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov These compounds function by binding to an allosteric pocket on the reverse transcriptase enzyme, inducing conformational changes that inhibit its catalytic activity. The improved potency of these derivatives validates the mechanism by which this class of allosteric inhibitors functions. nih.gov

Molecular docking studies have also been crucial in understanding the binding modes of dual H₃R/σ₁R ligands. nih.govresearchgate.net For the σ₁ receptor, the protonated piperidine ring is proposed to form an essential salt bridge interaction with the amino acid residue Glu172 in the binding pocket, an interaction responsible for high-affinity binding. acs.org For the histamine H₃ receptor, docking studies into the crystal structure help rationalize the observed structure-activity relationships, guiding the design of more potent and selective ligands. nih.gov The dynamic interplay between the ligand and the protein, where the binding pocket undergoes conformational changes in response to the ligand, is a key area of investigation. This "induced-fit" model is essential for designing next-generation inhibitors that can adapt to these receptor conformations. nih.gov

Preclinical Evaluation and Therapeutic Implications

The therapeutic potential of this compound derivatives is supported by a growing body of preclinical evidence from both in vitro and in vivo studies. These investigations highlight their efficacy in various disease models and establish their value as templates for drug discovery.

A wide range of in vitro assays have been used to quantify the biological activity of these derivatives. Radioligand binding assays are commonly used to determine the affinity of compounds for their target receptors, such as the serotonin 5-HT₁ₐ, histamine H₃, and sigma-1 receptors. acs.orgnih.gov Functional assays, including measurements of ERK1/2 phosphorylation, cAMP inhibition, and IL-1β release, provide information on the cellular consequences of receptor binding. acs.orgmdpi.com Direct enzyme inhibition assays have been used to measure the potency against targets like HIV-1 reverse transcriptase, NLRP3 ATPase, and various protein kinases, often reported as IC₅₀ values (the concentration required for 50% inhibition). mdpi.comnih.govnih.gov

The following table summarizes the in vitro efficacy of selected derivatives containing the piperidine or piperidin-yloxy motif.

| Compound Class/Derivative | Target(s) | Assay Type | Potency (Kᵢ, IC₅₀, pA₂) | Reference |

| 1-(1-Benzoylpiperidin-4-yl)methanamine Derivatives | 5-HT₁ₐ Receptor | Radioligand Binding | pKᵢ up to 8.82 | acs.org |

| 1-(Piperidin-4-yl)-2,3-dihydro-1,3-benzoimidazol-2-one Derivatives | NLRP3 Inflammasome | IL-1β Release Inhibition | Significant inhibition at 1 µM | mdpi.com |

| Piperidin-4-yl-aminopyrimidine Derivatives | HIV-1 Reverse Transcriptase | Enzyme Inhibition | Lower IC₅₀ values than Nevirapine | nih.gov |

| Dual Piperidine-Based Ligands (e.g., Compound 7 ) | Histamine H₃R / Sigma-1 R | Radioligand Binding | Kᵢ = 2.7 nM (H₃R), Kᵢ = 15.6 nM (σ₁R) | acs.org |

| 4-Oxypiperidine Ethers (e.g., ADS003) | Histamine H₃R | Functional Antagonism | pA₂ = 8.47 | nih.gov |

| Piperidine Derivatives (e.g., Compound 11 ) | MenA (M. tuberculosis) | Enzyme Inhibition | IC₅₀ = 22 ± 3 µM | nih.gov |

| Tetrahydro-quinazolinone derivative 40 | 5-HT₂ₐ / D₂ Receptors | Radioligand Binding | Kᵢ = 32 nM (5-HT₂ₐ), Kᵢ = 160 nM (D₂) | mdpi.com |

This table is for illustrative purposes and represents data for derivatives containing the core piperidine scaffold.

The promising in vitro results for several classes of this compound derivatives have been translated into in vivo pharmacological models.

A lead compound from the series of 5-HT₁ₐ biased agonists, NLX-204, demonstrated highly potent and efficacious antidepressant-like activity in the rat Porsolt forced swim test, a standard preclinical model for predicting antidepressant effects. acs.org This in vivo activity correlates well with its observed mechanism of robustly stimulating ERK1/2 phosphorylation in the rat cortex. acs.org

In the area of pain research, dual H₃/σ₁ receptor ligands based on the piperidine core have been evaluated in animal models of pain. One lead compound showed a broad spectrum of analgesic activity in both nociceptive (acute pain) and neuropathic (chronic pain) models, suggesting a novel and potentially more effective mechanism for pain management. nih.govresearchgate.net

The this compound scaffold and its close analogs are recognized as privileged structures in medicinal chemistry. mdpi.com Their conformational flexibility, basicity, and ability to be readily modified make them versatile building blocks for the synthesis of more complex pharmaceutical compounds. mdpi.com

These structures serve as key intermediates in the synthesis of a wide array of biologically active molecules. They have been used to develop kinase inhibitors, including those targeting ALK and ROS1 for cancer therapy. mdpi.com The scaffold is also central to the design of novel agents targeting G protein-coupled receptors for metabolic diseases. smolecule.com The development of potent NNRTIs for HIV, NLRP3 inflammasome inhibitors for inflammatory diseases, and dual-action ligands for neurological disorders further highlights the broad therapeutic potential of lead compounds derived from this chemical framework. mdpi.comnih.govnih.gov The accumulated structure-activity relationship (SAR) data from numerous studies provide a valuable roadmap for the future design of novel therapeutics based on the this compound core.

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, such as derivatives of 4-(Piperidin-4-yloxy)aniline, to their protein targets.

Docking studies on compounds containing the this compound core have identified key interactions that stabilize the ligand-protein complex. For instance, derivatives of this scaffold have been evaluated as inhibitors for various targets, including kinases and G-protein coupled receptors.

In studies on related structures, such as 4-oxypiperidine ethers designed as histamine (B1213489) H₃ receptor (hH₃R) antagonists, molecular docking revealed critical interactions. These include:

Hydrogen Bonds: The ether oxygen atom is often predicted to form hydrogen bonds with residues like Tyrosine (Tyr). nih.gov

Ionic and Cation-π Interactions: The protonated nitrogen within the piperidine (B6355638) ring is crucial for forming strong salt bridges with acidic residues like Aspartic acid (Asp) and cation-π interactions with aromatic residues such as Tyrosine (Tyr) and Phenylalanine (Phe). nih.gov

Hydrophobic and π-π Stacking: The aniline (B41778) ring and other aromatic moieties attached to the core structure frequently engage in π-π stacking and hydrophobic interactions with aromatic amino acids like Tryptophan (Trp), Phenylalanine (Phe), and Tyrosine (Tyr) in the binding pocket. nih.govchemmethod.com

Similarly, docking simulations of quinazoline (B50416) derivatives bearing the 4-(piperidin-4-yloxy) moiety into the active site of PI3Kδ, a key enzyme in B-cell signaling, showed that the compound forms critical hydrogen bonds, which are essential for its inhibitory activity and selectivity. In studies of aniline derivatives targeting the DPP-IV enzyme, interactions with residues such as Arg358, Phe357, and Tyr666 were identified as being vital for binding. chemmethod.com

| Interaction Type | Key Amino Acid Residues (Examples from related structures) | Contributing Moiety | Reference |

|---|---|---|---|

| Hydrogen Bond | Tyr115, Ser630 | Ether Oxygen, Aniline NH₂ | nih.govchemmethod.com |

| Salt Bridge / Ionic | Asp114 | Piperidine Nitrogen (protonated) | nih.gov |

| Cation-π | Tyr115, Phe398 | Piperidine Nitrogen (protonated) | nih.gov |

| π-π Stacking | Trp402, Phe193, Tyr189, Phe357 | Aniline Ring, Other Aromatic Groups | nih.govchemmethod.com |

| Hydrophobic | Phe357, Tyr666 | Piperidine Ring, Phenyl Ring | chemmethod.com |

Computational models also provide projections of binding affinity, often expressed as a docking score, binding free energy (kcal/mol), or predicted inhibitory constants (Ki) and IC₅₀ values. These projections help in prioritizing compounds for synthesis and biological testing.

For derivatives structurally related to this compound, these projections have shown a strong correlation with experimental results.

A lead compound in a series of hH₃R antagonists, which shares the 4-oxypiperidine core, was predicted to have a high affinity, later confirmed by a Ki value of 12.5 nM. nih.gov

A 4-(Piperidin-4-yloxy)quinazoline derivative was reported with a predicted IC₅₀ value between 3.0 and 4.5 nM against PI3Kδ.

A lead aniline derivative targeting the DPP-IV enzyme exhibited a potent binding free energy of -9.6 kcal/mol in docking simulations. chemmethod.com

| Derivative Class | Target | Projected Affinity Metric | Value | Reference |

|---|---|---|---|---|

| 4-Oxypiperidine Ether | Histamine H₃ Receptor (hH₃R) | Ki | 12.5 nM | nih.gov |

| 4-(Piperidin-4-yloxy)quinazoline | PI3Kδ | IC₅₀ | 3.0 - 4.5 nM | |

| Substituted Aniline | DPP-IV | Binding Free Energy | -9.6 kcal/mol | chemmethod.com |

| 1,3,5-triazine (B166579) Aniline | Anaplastic Lymphoma Kinase (ALK) | IC₅₀ | 7.9 nM | jst.go.jp |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For the this compound scaffold, MD simulations provide valuable information on the stability of the ligand-protein complex, the flexibility of the ligand in the binding site, and conformational changes in the protein upon binding. chemmethod.com

Studies on related aniline and piperidine derivatives have used MD simulations, typically run for periods up to 100 nanoseconds, to:

Confirm Binding Stability: MD simulations assess whether a docked pose is stable over time. A stable complex is characterized by a low root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. For example, simulations of a DPP-IV inhibitor showed that the binding pocket did not undergo significant conformational changes (less than 2 Å), confirming a stable interaction. chemmethod.compensoft.net

Analyze Dynamic Interactions: These simulations reveal the dynamic nature of hydrogen bonds and other interactions, showing how water molecules might mediate connections and how the ligand adapts its conformation within the binding site. nih.gov

Investigate Induced Fit: MD can demonstrate how a flexible ligand and protein can adapt to each other upon binding, a phenomenon known as "induced fit". nih.gov This is particularly relevant for the flexible piperidine ring and the rotatable ether linkage in the this compound structure.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For a series of this compound derivatives, a QSAR model can predict the activity of new, unsynthesized compounds. science.gov

A typical QSAR study involves:

Descriptor Calculation: Calculating various physicochemical properties (descriptors) for a set of molecules. These can include steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., LogP) properties. frontiersin.org

Model Building: Using statistical methods to build a regression model that correlates these descriptors with the measured biological activity (e.g., IC₅₀).

Validation: Testing the model's predictive power on an external set of compounds.

While a specific QSAR model for this compound is not detailed in the available literature, studies on similar scaffolds, like diarylpyrimidines and other piperidine-containing compounds, have successfully used 3D-QSAR methods (e.g., CoMFA and CoMSIA). science.govfrontiersin.org These studies often find that steric and electrostatic fields are the most important factors for inhibitory effects, providing a map that highlights which regions of the molecule can be modified to enhance potency. frontiersin.org

In Silico ADMET Prediction for Derivatives

Before a compound can become a drug, it must have acceptable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico ADMET prediction allows for the early-stage evaluation of these properties for derivatives of this compound, helping to identify and filter out candidates with poor pharmacokinetic or toxicity profiles. gjpb.de

Computational tools like SwissADME and pkCSM are used to predict a wide range of properties. pensoft.netscielo.br Studies on various piperidine and aniline-containing heterocyclic derivatives consistently evaluate a core set of parameters. gjpb.deworldscientific.com

| ADMET Parameter | Description | Typical Predicted Value/Range for Drug-like Derivatives | Reference |

|---|---|---|---|

| Molecular Weight (MW) | Size of the molecule. | < 500 g/mol | pensoft.net |

| LogP (Lipophilicity) | Octanol-water partition coefficient, indicates solubility. | < 5 | pensoft.net |

| H-Bond Donors | Number of hydrogen bond donors (e.g., -OH, -NH). | < 5 | pensoft.net |

| H-Bond Acceptors | Number of hydrogen bond acceptors (e.g., O, N). | < 10 | pensoft.net |

| Topological Polar Surface Area (TPSA) | Surface area of polar atoms, relates to membrane permeability. | < 140 Ų | ambeed.com |

| Human Intestinal Absorption (HIA) | Percentage of drug absorbed through the gut. | > 80% | gjpb.de |

| Blood-Brain Barrier (BBB) Penetration | Ability to cross the BBB and enter the central nervous system. | Predicted as Yes/No or a LogBB value. | gjpb.de |

| CYP450 Inhibition | Inhibition of key metabolic enzymes (e.g., CYP2D6, CYP3A4). | Predicted as Inhibitor/Non-inhibitor. | pensoft.net |

| AMES Toxicity | Prediction of mutagenicity. | Predicted as Non-toxic. | scielo.br |

These predictive models suggest that derivatives of this compound can be designed to possess favorable drug-like and pharmacokinetic properties, making it a promising scaffold for further development. worldscientific.com

Research Applications of this compound Beyond Drug Discovery

The chemical compound this compound, with its distinct molecular architecture combining an aniline group and a piperidine-4-yloxy moiety, holds potential for a variety of research applications that extend beyond its primary investigation in medicinal chemistry. The inherent reactivity of its functional groups—the primary aromatic amine of the aniline ring and the secondary amine within the piperidine ring, coupled with the ether linkage—makes it a versatile building block for the synthesis of novel molecules in diverse fields such as agrochemicals, dyes, and polymers. While specific research exclusively detailing the use of this compound in these areas is not extensively documented, its structural components suggest plausible and significant roles.

Research Applications Beyond Drug Discovery

The unique combination of a reactive aniline (B41778) moiety and a flexible piperidine (B6355638) ring in 4-(Piperidin-4-yloxy)aniline opens up avenues for its use in materials science and agricultural research. The aniline portion provides a nucleophilic primary amine and an aromatic ring that can be readily functionalized, while the piperidine-4-yloxy group can influence solubility, basicity, and the spatial arrangement of the final products.

The development of novel pesticides and herbicides is a continuous effort to enhance crop protection and yield. Aniline and piperidine derivatives are well-established pharmacophores in agrochemical design. While direct studies on the herbicidal or pesticidal activity of this compound are not prominent in publicly available research, the structural motifs it contains are found in various active agrochemical compounds.

Derivatives of aniline are known to exhibit a wide range of biological activities, including herbicidal and fungicidal properties. For instance, certain aniline derivatives interfere with vital biological processes in weeds and fungi. The primary amine group of this compound can be readily converted into other functional groups, such as amides, ureas, or thioureas, which are common in many commercial herbicides. These modifications can modulate the compound's activity and selectivity.

The piperidine moiety is also a key feature in many biologically active compounds, including some with applications in agriculture. It can contribute to the molecule's ability to penetrate biological membranes and interact with specific target sites within the pest or plant. For example, derivatives of 3,5-dichloro-4-(piperidin-1-yl)aniline (B1421599) have been investigated as precursors for agrochemicals, highlighting the potential of the piperidine-aniline scaffold. smolecule.com Although this compound is different from this compound, it underscores the relevance of this structural combination in agrochemical research.

The potential herbicidal activity of new compounds is often assessed through various bioassays. A hypothetical research workflow to evaluate this compound derivatives in an agrochemical context might involve the parameters outlined in the table below.

| Parameter | Description |

| Target Weeds | A selection of common broadleaf and grassy weeds, such as Amaranthus retroflexus (redroot pigweed) and Echinochloa crus-galli (barnyard grass). |

| Application Method | Pre-emergence (applied to soil before weed germination) and post-emergence (applied to emerged weeds). |

| Concentration Range | A series of dilutions to determine the effective concentration for weed control and to assess for crop phytotoxicity. |

| Bioactivity Measurement | Inhibition of seed germination, root and shoot growth inhibition, and visual injury scoring. |

| Comparison | Benchmarking against commercial herbicides to evaluate relative efficacy. |

This table represents a general approach to testing new chemical entities for herbicidal activity and is not based on specific experimental data for this compound.

The aniline component of this compound makes it a candidate for the synthesis of dyes and polymers. Aniline and its derivatives are foundational materials in the dye industry, serving as precursors to a vast array of azo dyes and other colorants. The primary aromatic amine can be diazotized and coupled with other aromatic compounds to produce intensely colored azo compounds. The specific color and properties of the resulting dye would be influenced by the entire molecular structure, including the piperidine-4-yloxy substituent.

In the realm of polymer science, aromatic diamines are crucial monomers for the production of high-performance polymers such as polyimides and polyamides. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance. Polyimides, for instance, are generally synthesized through a two-step process involving the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, which is then cyclized to the final polyimide.

Given that this compound is a diamine (containing both a primary aromatic amine and a secondary aliphatic amine), it could theoretically be used as a monomer in polymerization reactions. The primary aniline amine would be the more reactive site for reactions like polyamidation or polyimidation. The presence of the piperidine ring could impart unique properties to the resulting polymer, such as increased solubility, altered thermal characteristics, and a different dielectric constant compared to fully aromatic polyimides. While research has been conducted on the synthesis of polyimides from various heterocyclic diamines to achieve enhanced properties, specific studies employing this compound are not widely reported. nih.gov

The table below outlines the potential impact of incorporating this compound into a polymer backbone, based on the general effects of such structural modifications.

| Property | Potential Influence of this compound Moiety |

| Solubility | The non-coplanar and flexible piperidine ring could disrupt polymer chain packing, potentially leading to improved solubility in organic solvents. |

| Glass Transition Temperature (Tg) | The introduction of the flexible piperidine unit might lower the Tg compared to rigid, fully aromatic polyimides. |

| Thermal Stability | The overall thermal stability would depend on the interplay between the stable aromatic and imide linkages and the less stable aliphatic piperidine ring. |

| Mechanical Properties | The flexibility of the piperidine group could lead to polymers with higher elongation at break and lower tensile modulus compared to their rigid counterparts. |

This table is a theoretical projection of properties and is not based on experimental data for polymers synthesized from this compound.

Future Directions and Research Perspectives

Development of Novel Derivatization Strategies

The inherent reactivity of the 4-(piperidin-4-yloxy)aniline core offers multiple avenues for derivatization. The piperidine (B6355638) ring, with its secondary amine, and the aniline (B41778) group are primary sites for modification. mdpi.com Future strategies will likely focus on creating diverse chemical libraries through innovative synthetic routes. researchgate.net

Key derivatization approaches include:

N-Functionalization of the Piperidine Ring: The piperidine nitrogen is readily modified through reactions such as alkylation, arylation, and acylation. These modifications can significantly influence a compound's physicochemical properties, including solubility, lipophilicity, and ability to interact with specific biological targets. vulcanchem.com For instance, the introduction of benzyl (B1604629) or benzofuran-2-ylmethyl groups has been used to create potent histamine (B1213489) H3 receptor antagonists. nih.gov

Aniline Moiety Modification: The aniline nitrogen and the aromatic ring itself are ripe for chemical exploration. The amino group can be acylated, sulfonated, or used as a nucleophile in various coupling reactions to introduce new functionalities. The aromatic ring can undergo electrophilic substitution to introduce substituents that can modulate electronic properties and create new interaction points with target proteins.

Intramolecular Cyclization: Advanced synthetic methods, including metal-catalyzed or radical-initiated cyclizations, can be employed to create rigid, condensed heterocyclic systems from suitable this compound precursors. mdpi.com This strategy can lock the molecule into specific conformations, potentially increasing affinity and selectivity for a target.

Combinatorial Chemistry and Intermediate Derivatization: Employing combinatorial chemistry principles and an intermediate derivatization approach can rapidly generate large libraries of analogues. researchgate.net Starting with the core scaffold, various building blocks can be systematically introduced to explore a wide range of chemical space and identify structure-activity relationships (SAR). acs.org

A summary of potential derivatization reactions is presented below.

| Reaction Type | Target Site | Potential Reagents | Desired Outcome |

| Reductive Amination | Piperidine Nitrogen | Aldehydes/Ketones, NaBH(OAc)₃ | Introduction of diverse N-alkyl/aryl substituents. nih.gov |

| Acylation | Piperidine/Aniline Nitrogen | Acid chlorides, Chloroformates | Formation of amides and carbamates to modulate activity. |

| Suzuki/Buchwald-Hartwig Coupling | Aniline Ring (as halide) | Boronic acids, Amines | C-C and C-N bond formation to build complexity. |

| Mitsunobu Reaction | Precursor (e.g., 4-hydroxypiperidine) | Phenols (e.g., 4-aminophenol (B1666318) derivatives) | Formation of the core ether linkage. nih.govnih.gov |

Exploration of Undiscovered Biological Activities

The piperidine heterocycle is a common feature in numerous pharmaceuticals and natural products with a broad spectrum of biological effects. mdpi.com While derivatives of this compound have been investigated for certain targets, a vast landscape of potential biological activities remains uncharted.

Future research should systematically screen libraries of this compound derivatives against a wide panel of biological targets. Potential areas for exploration include:

Anticancer Properties: Given that piperidine moieties are found in many anticancer drugs, new analogues could be tested against various cancer cell lines. mdpi.commedchemexpress.com Specific targets could include protein kinases, such as Anaplastic Lymphoma Kinase (ALK) or c-Met, where similar scaffolds have shown activity. researchgate.net

Antiviral Activity: The structural features of piperidines have been associated with antiviral properties. mdpi.com Derivatives could be evaluated for activity against viruses like HIV, where non-nucleoside reverse transcriptase inhibitors often contain heterocyclic moieties. google.com

Neurodegenerative and Psychiatric Disorders: The piperidine core is central to drugs targeting the central nervous system (CNS). nih.gov Analogues could be explored as ligands for opioid, histamine H3, or sigma receptors, which are implicated in pain, cognition, and mood disorders. nih.govnih.govnih.gov For example, modifying the scaffold led to dual-acting ligands for histamine H3 and sigma-1 receptors with potential in treating neuropathic pain. nih.gov

Antimicrobial and Antiparasitic Effects: There is a pressing need for new agents against infectious diseases. The scaffold could be used to design inhibitors of essential microbial enzymes, such as those in Mycobacterium tuberculosis or parasites like Toxoplasma gondii. acs.orgnih.govmdpi.com

The table below outlines potential therapeutic areas and corresponding biological targets for novel this compound derivatives.

| Therapeutic Area | Potential Biological Target(s) | Rationale/Supporting Evidence |

| Oncology | Receptor Tyrosine Kinases (e.g., ALK, c-Met, EGFR) | Piperidine derivatives are known kinase inhibitors. nii.ac.jp |

| Infectious Disease | HIV Reverse Transcriptase, Bacterial Enzymes (e.g., MenA) | Heterocyclic compounds are established antiviral agents; specific piperidine derivatives inhibit M. tuberculosis enzymes. nih.govgoogle.com |

| Neurology | Histamine H3 Receptors, Sigma Receptors, Opioid Receptors | The scaffold is present in CNS-active compounds and has been modified to target these receptors for pain and neuro-disorders. nih.govnih.gov |

| Inflammation | NLRP3 Inflammasome | A similar benzimidazolone scaffold linked to piperidine inhibits the NLRP3 inflammasome. mdpi.com |

Advanced Computational Modeling for Optimized Lead Compounds

To navigate the vast chemical space of possible derivatives and accelerate the drug discovery process, advanced computational modeling is indispensable. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and density functional theory (DFT) calculations can provide deep insights into how structural modifications affect biological activity. worldscientific.comfrontiersin.org

Future computational efforts should focus on:

Pharmacophore Modeling: Developing pharmacophore models based on known active compounds can help identify the key structural features required for binding to a specific target. This guides the design of new molecules with a higher probability of being active. frontiersin.org

3D-QSAR and Molecular Docking: These methods can predict the binding affinity and orientation of novel analogues within the active site of a target protein. researchgate.netfrontiersin.org This allows for the rational design of derivatives with improved potency and selectivity by optimizing interactions with key amino acid residues.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. worldscientific.com This early-stage filtering helps prioritize the synthesis of molecules with more favorable drug-like properties, reducing late-stage attrition.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-protein complex, providing a more accurate picture of the binding event and helping to explain the mechanism of action. mdpi.com

Translation of Preclinical Findings to Clinical Candidates

The successful translation of a promising preclinical compound into a clinical candidate is a complex, multi-step process. For a lead compound based on the this compound scaffold, a rigorous preclinical development program would be essential.

The pathway from preclinical discovery to clinical trials involves:

Lead Optimization: The initial hit compound is chemically modified to improve its potency, selectivity, and pharmacokinetic profile. This involves synthesizing and testing numerous analogues to refine the structure-activity relationship. nii.ac.jp

In Vivo Efficacy Studies: The optimized lead compound must demonstrate efficacy in relevant animal models of the target disease. For example, an anticancer candidate would be tested in tumor xenograft models.

Pharmacokinetic and Toxicological Profiling: Extensive studies are required to understand how the compound is absorbed, distributed, metabolized, and excreted by the body. Comprehensive toxicology studies are also necessary to establish a safe dose for first-in-human trials. nih.gov

IND-Enabling Studies: This final phase of preclinical development involves manufacturing the drug candidate under Good Manufacturing Practice (GMP) conditions and completing all necessary safety and toxicology studies required by regulatory agencies to file an Investigational New Drug (IND) application.

Addressing Drug Resistance with New Analogues

Drug resistance is a critical challenge in modern medicine, particularly in the treatment of cancer and infectious diseases. nih.gov Novel analogues of this compound could be specifically designed to overcome known resistance mechanisms.

Strategies to combat drug resistance include:

Targeting Mutated Enzymes: In cancer, resistance to kinase inhibitors often arises from mutations in the target enzyme's active site. New generations of inhibitors are designed to bind effectively to both the wild-type and mutated forms of the kinase. nih.gov Derivatives of this compound could be modeled and synthesized to inhibit drug-resistant EGFR mutants, for instance.

Inhibiting Efflux Pumps: Some cancer cells and bacteria develop resistance by overexpressing efflux pumps, such as P-glycoprotein (P-gp), which expel drugs from the cell. nih.gov Analogues could be designed to either evade these pumps or inhibit their function, thereby restoring the efficacy of co-administered therapeutic agents.

Developing Compounds with Novel Mechanisms of Action: By exploring undiscovered biological activities (as discussed in section 6.2), it may be possible to identify derivatives that act on entirely new targets. This approach circumvents existing resistance mechanisms and provides new therapeutic options.

Q & A

How can researchers optimize the synthetic yield of 4-(Piperidin-4-yloxy)aniline, and what parameters are critical for reproducibility?

Answer:

The synthesis typically involves nucleophilic substitution between 4-chloronitrobenzene and piperidine derivatives under alkaline conditions, followed by reduction of the nitro group to an amine . Key parameters include:

- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.

- Temperature control : Maintaining 80–100°C during substitution to balance reactivity and side-product formation.

- Reduction conditions : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) for nitro-to-amine conversion, with yields influenced by reaction time and purity of intermediates.

Reproducibility requires strict control of moisture (anhydrous conditions for substitution) and stoichiometric ratios (1:1.2 molar ratio of piperidine to nitro precursor).

What advanced structural characterization methods are recommended for confirming the molecular geometry of this compound?

Answer:

- X-ray crystallography : Resolve bond angles and torsion angles using SHELXL for refinement . For example, the piperidine ring adopts a chair conformation, and the aniline moiety is coplanar with the ether oxygen.

- DFT calculations : Compare experimental IR/Raman spectra with computed vibrational modes (B3LYP/6-311++G(d,p)) to validate electronic structure.

- NMR analysis : ¹H/¹³C assignments (e.g., δ 6.5–7.0 ppm for aromatic protons, δ 3.5–4.0 ppm for piperidinyl protons) coupled with 2D techniques (COSY, HSQC) confirm connectivity .

How should researchers address contradictory biological activity data (e.g., IC₅₀ variations) in antimycobacterial assays involving this compound derivatives?

Answer:

Contradictions may arise from:

- Assay conditions : Differences in bacterial strain susceptibility (e.g., H37Rv vs. clinical isolates) or culture media pH affecting compound protonation .

- Metabolic stability : Hepatic microsome studies (e.g., human vs. murine) can reveal species-specific degradation rates.

- Off-target effects : Screen against related enzymes (e.g., cytochrome P450 isoforms) to identify interference.

Standardize protocols using CLSI guidelines and validate results with orthogonal assays (e.g., resazurin microtiter vs. luciferase reporter) .

What spectroscopic and chromatographic methods are most effective for quantifying trace impurities in this compound?

Answer:

- HPLC-MS : Use a C18 column (ACQUITY UPLC BEH) with 0.1% formic acid in water/acetonitrile gradient. Monitor for byproducts like unreacted 4-chloronitrobenzene (retention time ~8.2 min) .

- GC-FID : Detect volatile impurities (e.g., residual piperidine) with a DB-5MS column and splitless injection.

- UV-Vis spectroscopy : Quantify nitro intermediates (λmax ~270 nm) during synthesis .

How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?

Answer:

- pH-dependent degradation : Protonation of the aniline group (pKa ~4.8) increases solubility but accelerates oxidation at pH >7. Store at pH 5–6 (acetate buffer) to minimize decomposition .

- Thermal stability : Decomposes above 150°C (TGA data). For long-term storage, lyophilize and keep at -20°C under argon .

What strategies can elucidate structure-activity relationships (SAR) for this compound derivatives targeting Mycobacterium tuberculosis?

Answer:

- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the aniline ring to enhance membrane penetration .

- Piperidine substitution : Replace the piperidine oxygen with sulfur (thioether analogs) to assess steric/electronic effects on target binding.

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) against Mtb enoyl-ACP reductase (PDB: 4TZK) to identify critical interactions (e.g., hydrogen bonding with Tyr158) .

What analytical techniques are suitable for assessing the purity of this compound in complex matrices (e.g., reaction mixtures)?

Answer:

- Diazotization-coupled spectrophotometry : React with H-acid or N-(1-naphthyl)ethylenediamine to quantify primary amine content .

- Titrimetry : Non-aqueous titration with perchloric acid in glacial acetic acid to determine amine purity.

- Elemental analysis : Verify %C, %H, %N against theoretical values (C₁₁H₁₆N₂O: C 67.31%, H 8.22%, N 14.27%) .

How can researchers mitigate solubility challenges during in vitro assays with this compound?

Answer:

- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without cytotoxicity.

- Salt formation : Prepare hydrochloride salts (e.g., via HCl gas treatment) to enhance aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release in biological media .

What crystallographic software and protocols are recommended for resolving disorder in the piperidinyl moiety of this compound?

Answer:

- SHELXT : Solve initial phases via dual-space recycling, followed by SHELXL for refinement with anisotropic displacement parameters .

- Disorder modeling : Split the piperidine ring into two conformers (occupancy ratio 60:40) and apply geometric restraints (DFIX, SIMU) .

- Validation tools : Use CheckCIF to flag ADPs and R-factor discrepancies.

What methodologies are available for assessing the environmental impact of this compound in laboratory waste streams?

Answer:

- Biodegradation assays : OECD 301F test to measure 28-day degradation in activated sludge.

- Ecotoxicology : Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition (OECD 201).

- Photodegradation : Simulate sunlight exposure (Xe lamp, λ >290 nm) and monitor by LC-MS for byproducts like 4-aminophenol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.